5-Isopropylisoxazol-4-amine hydrochloride
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Overview
Description
5-Isopropylisoxazol-4-amine hydrochloride is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Mechanism of Action
are a class of organic compounds that contain a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . and have been used in various biological applications for a decade. Isoxazole heterocycle has received countless interest because of various applications in the medicinal, agrochemical, catalytic, and industrial fields .
The target of action of isoxazoles can vary widely depending on the specific compound and its functional groups. They can bind to various biological targets based on their chemical diversity .
The mode of action of isoxazoles also depends on the specific compound. They interact with their targets in different ways, leading to various changes in the biological system .
The biochemical pathways affected by isoxazoles can be diverse. They can influence a wide range of pathways, leading to various downstream effects .
The pharmacokinetics of isoxazoles, including their absorption, distribution, metabolism, and excretion (ADME) properties, can influence their bioavailability. Specific adme properties would depend on the particular isoxazole compound .
The result of action of isoxazoles can include various molecular and cellular effects, depending on the specific compound and its targets .
The action environment can influence the action, efficacy, and stability of isoxazoles. Factors such as pH, temperature, and the presence of other molecules can affect how an isoxazole compound behaves .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylisoxazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of an alkyne with a nitrile oxide, which forms the isoxazole ring. The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts to facilitate the cycloaddition process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Isopropylisoxazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrile oxides, while reduction can produce various reduced heterocycles .
Scientific Research Applications
5-Isopropylisoxazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of 5-Isopropylisoxazol-4-amine hydrochloride, known for its broad range of biological activities.
Thiadiazole: Another five-membered heterocyclic compound with similar biological properties.
Oxadiazole: A heterocyclic compound with one oxygen and two nitrogen atoms, used in various pharmaceutical applications
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications .
Properties
IUPAC Name |
5-propan-2-yl-1,2-oxazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-4(2)6-5(7)3-8-9-6;/h3-4H,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUFEPSPFMEWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NO1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1080063-94-0 |
Source
|
Record name | 5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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